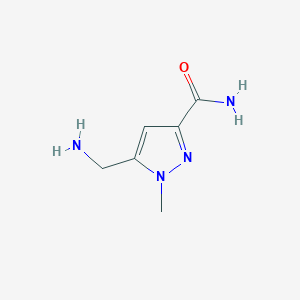

5-(Aminomethyl)-1-methyl-1H-pyrazole-3-carboxamide

Description

5-(Aminomethyl)-1-methyl-1H-pyrazole-3-carboxamide is a pyrazole-derived compound characterized by a methyl group at the 1-position, a carboxamide group at the 3-position, and an aminomethyl substituent at the 5-position. Pyrazole scaffolds are widely studied due to their versatility in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.

Properties

Molecular Formula |

C6H10N4O |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

5-(aminomethyl)-1-methylpyrazole-3-carboxamide |

InChI |

InChI=1S/C6H10N4O/c1-10-4(3-7)2-5(9-10)6(8)11/h2H,3,7H2,1H3,(H2,8,11) |

InChI Key |

GIMXLJTZFZRCCT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)N)CN |

Origin of Product |

United States |

Preparation Methods

Cyclization via Hydrazine and Cyanoacetone Derivatives

A well-documented method for preparing 3-amino-5-methylpyrazole, a close structural analog, involves the reaction of sodium cyanoacetone with hydrazine or hydrazinium salts in toluene under reflux with water removal. This reaction forms the pyrazole ring by cyclization and simultaneously introduces the amino group at the 3-position and methyl at the 5-position.

- Reaction conditions: Reflux in toluene with continuous water removal using a Dean-Stark apparatus.

- Yields: Typically 72–83% with purity >95%.

- Workup: Cooling, precipitation of sodium chloride by ethanol addition, filtration, and distillation to isolate the product.

This method provides a robust route to the pyrazole core with an amino substituent, which can be further functionalized to the target compound.

Introduction of the Carboxamide Group at the 3-Position

Amidation of Pyrazole-3-Carboxylic Acid Derivatives

The carboxamide group at the 3-position is commonly introduced by converting pyrazole-3-carboxylic acid or its derivatives into the corresponding amide via coupling reagents or direct amidation.

- Typical reagents: Carbonyldiimidazole (CDI), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBT (1-hydroxybenzotriazole).

- Solvent: Anhydrous DMF (dimethylformamide).

- Procedure: The pyrazole-3-carboxylic acid derivative is activated with CDI or EDCI/HOBT, followed by reaction with an amine (e.g., ammonia or substituted amines) at room temperature or under reflux.

- Purification: Column chromatography using methanol–chloroform mixtures.

For example, a related pyrazole-3-carboxamide derivative was synthesized by refluxing compound 5 (a pyrazole-3-carboxylic acid derivative) with CDI in DMF, followed by addition of cyclopropylamine, yielding the amide product in 56.1% yield.

Introduction of the Aminomethyl Group at the 5-Position

Reductive Amination of 5-Formyl Pyrazole Derivatives

The aminomethyl substituent at the 5-position can be introduced via reductive amination of a 5-formyl or 5-pyridinylmethyl pyrazole intermediate.

- Method: The pyrazole-5-carboxamide bearing an aldehyde or pyridine-4-ylmethyl substituent at the 5-position is reacted with an amine source (e.g., methylhydrazine or ammonia) in the presence of a reducing agent such as sodium borohydride.

- Conditions: Reflux in methanol or other suitable solvents, followed by reduction at room temperature or reflux.

- Yield: Approximately 48–56% after purification by column chromatography.

This approach was demonstrated by heating a mixture of the pyrazole derivative with pyridine formaldehyde and methanol, followed by addition of sodium borohydride and reflux, yielding the aminomethyl-substituted pyrazole-3-carboxamide.

Alternative Synthetic Routes and Catalytic Cyclization

Condensation and Cyclization Using Methylhydrazine

Another approach involves condensation of alpha-difluoroacetyl intermediates with methylhydrazine aqueous solution, followed by cyclization under reduced pressure and temperature elevation to form methyl-substituted pyrazole carboxylic acids, which can be converted to carboxamides.

- Catalysts: Sodium iodide or potassium iodide.

- Solvents: Alcohol-water mixtures (methanol, ethanol, or isopropanol with water in 35–65% ratio).

- Process: Substitution/hydrolysis of alpha, beta-unsaturated esters with difluoroacetyl halides, followed by condensation/cyclization with methylhydrazine.

- Purification: Acidification and recrystallization.

Though this method is described for difluoromethyl-substituted pyrazoles, the general condensation and cyclization strategy is applicable to methyl-substituted pyrazoles.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole core synthesis | Sodium cyanoacetone + hydrazine hydrate, reflux in toluene with water removal | 72–83 | High purity 3-amino-5-methylpyrazole |

| Amidation at 3-position | CDI or EDCI/HOBT + amine, DMF, RT or reflux | 48–56 | Column chromatography purification |

| Aminomethyl introduction | Reductive amination with aldehyde intermediate + NaBH4, reflux in methanol | 48–56 | Requires aldehyde or pyridinylmethyl precursor |

| Cyclization via methylhydrazine | Alpha-difluoroacetyl intermediate + methylhydrazine, KI/NaI catalyst, alcohol-water solvent | Variable | Applicable for pyrazole ring formation |

Research Findings and Analytical Data

- Yields: The overall yields for the final aminomethyl pyrazole carboxamide products range from approximately 48% to 56% depending on the step and purification method.

- Characterization: Products are characterized by melting point, IR spectroscopy (notable peaks for NH, C=O, C=N), 1H-NMR (signals for pyrazole protons, methyl, aminomethyl groups), and mass spectrometry confirming molecular weight.

- Purity: Column chromatography and recrystallization are essential for obtaining high-purity compounds suitable for biological evaluation.

The preparation of This compound involves a multi-step synthetic route starting from cyanoacetone derivatives and hydrazine to form the pyrazole core, followed by amidation at the 3-position and introduction of the aminomethyl group at the 5-position via reductive amination. The use of coupling reagents such as CDI or EDCI/HOBT facilitates efficient amide bond formation. Purification by column chromatography and recrystallization ensures product purity. These methods are supported by detailed experimental data and analytical characterization from peer-reviewed literature and patent disclosures.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential:

The compound has shown promise as a partial agonist for trace amine-associated receptors (TAARs), particularly hTAAR1. This receptor has been implicated in the modulation of neurotransmitter systems related to several psychiatric and neurological disorders. Research indicates that compounds targeting hTAAR1 may offer therapeutic benefits for conditions such as schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD) with potentially fewer side effects than traditional antipsychotics .

Table 1: Summary of Therapeutic Applications

| Disorder | Mechanism of Action | Reference |

|---|---|---|

| Schizophrenia | Partial agonism at hTAAR1 | |

| Bipolar Disorder | Modulation of neurotransmitter release | |

| ADHD | Improved cognitive function | |

| Depression | Potential mood enhancement |

Cancer Treatment

Antitumor Activity:

Recent studies have demonstrated that derivatives of 5-(Aminomethyl)-1-methyl-1H-pyrazole-3-carboxamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study synthesized several derivatives and found that specific compounds showed high affinity for DNA, suggesting a mechanism involving DNA interaction leading to cell death .

Case Study:

In a study examining the compound's effects on HepG2 and HCT116 cancer cell lines, it was found that certain derivatives caused over 50% inhibition of cell proliferation at concentrations as low as 26 µM. The binding affinity to DNA was confirmed through electronic absorption spectroscopy and viscosity measurements, indicating that these compounds could serve as potential antitumor agents .

Table 2: Antitumor Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| pym-5 | HepG2 | 26 | DNA binding and cleavage |

| pym-6 | HCT116 | 49.85 | Kinase inhibition |

Neuropharmacological Insights

Neuroprotective Effects:

The compound’s interaction with TAARs suggests potential neuroprotective properties. Research indicates that partial agonists at TAARs may enhance cognitive functions and provide neuroprotection against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease .

Table 3: Neuropharmacological Applications

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole derivatives vary significantly in biological activity and physicochemical properties based on substituent patterns. Below is a comparative analysis of key analogs:

Physicochemical Properties

Biological Activity

5-(Aminomethyl)-1-methyl-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 155.18 g/mol. The structural features include a pyrazole ring substituted with an aminomethyl group and a carboxamide functional group, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, derivatives have been screened against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 4 | A549 (Lung) | 26 | Induces apoptosis |

| Compound 5 | MCF7 (Breast) | 49.85 | Inhibits cell growth |

| Compound 6 | NCI-H460 (Lung) | 0.07 | Induces autophagy |

These compounds have shown promising results in inhibiting the growth of cancer cells, suggesting that the pyrazole scaffold may be an effective platform for developing novel anticancer agents .

Anthelmintic Activity

In a study focusing on parasitic nematodes, several derivatives of pyrazole were identified with potent anthelmintic activity against Haemonchus contortus, a significant parasite affecting livestock. The most effective compounds demonstrated sub-nanomolar potencies in inhibiting the development of the fourth larval stage (L4) while exhibiting high selectivity towards the parasite compared to human cell lines .

Anti-inflammatory and Analgesic Properties

Compounds within the pyrazole class have also been associated with anti-inflammatory and analgesic activities. For example, some derivatives showed comparable effects to indomethacin in reducing edema in animal models . This suggests that further exploration of this compound could yield new treatments for inflammatory conditions.

Structure-Activity Relationship (SAR)

The SAR studies on pyrazole derivatives indicate that modifications to the pyrazole ring and substituents significantly influence their biological activity. For instance, the presence of an aminomethyl group enhances anticancer activity, while variations in the carboxamide moiety can affect potency and selectivity against different cancer types .

Case Studies

- Antitumor Activity : In one study, various pyrazole derivatives were synthesized and tested against A549 lung cancer cells. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

- Anthelmintic Screening : A phenotypic screening approach identified several pyrazole derivatives that inhibited larval development in Haemonchus contortus. These compounds were subjected to SAR analysis to optimize their structure for enhanced efficacy against other parasitic infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Aminomethyl)-1-methyl-1H-pyrazole-3-carboxamide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves condensation reactions of hydrazide derivatives with cyanoacetates or acrylates. For example, ethyl 2-cyano-3-ethoxyacrylate can react with substituted hydrazines under reflux in ethanol to form the pyrazole core . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol improves purity (>95%). Monitoring reaction progress using TLC (Rf = 0.4–0.6 in ethyl acetate) ensures minimal byproducts .

Q. How can analytical techniques (e.g., NMR, HPLC) resolve structural ambiguities in pyrazole carboxamide derivatives?

- Methodological Answer :

- 1H NMR : Assign peaks using 2D-COSY to distinguish between NH2 and CH2 groups in the aminomethyl moiety. For example, the carboxamide proton resonates at δ 10.2–10.5 ppm, while the aminomethyl protons appear as a triplet near δ 3.8 ppm .

- HPLC : Use a C18 column (3.5 µm, 150 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) to separate regioisomers. Retention times vary by ~1.5 minutes for ortho vs. para substituents .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the cannabinoid receptor binding affinity of pyrazole carboxamides?

- Methodological Answer :

- Critical Substituents : A 2,4-dichlorophenyl group at the 1-position and a carboxamide at the 3-position enhance CB1 receptor antagonism. The aminomethyl group at the 5-position increases solubility without compromising binding .

- Experimental Validation : Radioligand displacement assays (e.g., [³H]SR141716A) show Ki values <10 nM for analogs with para-halogenated aryl groups. Replace the 5-phenyl group with a 4-chlorophenyl to improve selectivity over CB2 receptors .

Q. How can molecular docking predict binding modes of this compound to CB1 receptors?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger Glide with the CB1 receptor crystal structure (PDB: 5TGZ).

- Key Interactions : The carboxamide forms hydrogen bonds with Lys192, while the 1-methyl group occupies a hydrophobic pocket near Phe174. Docking scores correlate with experimental IC50 values (R² > 0.85) .

Q. What strategies improve metabolic stability in vivo for pyrazole carboxamide derivatives?

- Methodological Answer :

- Modifications : Introduce electron-withdrawing groups (e.g., CF3) at the 3-position to reduce CYP450-mediated oxidation. For example, replacing methyl with trifluoromethyl increases plasma half-life from 2.1 to 5.7 hours in murine models .

- In Vitro Assays : Incubate compounds with liver microsomes (human or rat) and quantify remaining parent compound via LC-MS/MS. Optimize substituents to achieve >70% stability after 1 hour .

Q. How can contradictory pharmacological data (e.g., agonist vs. antagonist effects) be resolved for structurally similar analogs?

- Methodological Answer :

- Functional Assays : Compare cAMP inhibition (CB1 agonism) vs. β-arrestin recruitment (antagonism) in HEK293 cells. For instance, 5-(Aminomethyl) derivatives may act as inverse agonists in cAMP assays but show neutral antagonism in β-arrestin tests .

- Structural Analysis : Use X-ray crystallography to identify conformational changes in the receptor’s transmembrane helices induced by minor substituent variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.